(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 856677-05-9
VCID: VC2221159
InChI: InChI=1S/C12H12BrFN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)/t9-/m0/s1
SMILES: CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F
Molecular Formula: C12H12BrFN2O3
Molecular Weight: 331.14 g/mol

(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide

CAS No.: 856677-05-9

Cat. No.: VC2221159

Molecular Formula: C12H12BrFN2O3

Molecular Weight: 331.14 g/mol

* For research use only. Not for human or veterinary use.

(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide - 856677-05-9

Specification

CAS No. 856677-05-9
Molecular Formula C12H12BrFN2O3
Molecular Weight 331.14 g/mol
IUPAC Name N-[[(5S)-3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Standard InChI InChI=1S/C12H12BrFN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)/t9-/m0/s1
Standard InChI Key SYSAYGFWQXJHBE-VIFPVBQESA-N
Isomeric SMILES CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F
SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F
Canonical SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F

Introduction

(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide is a synthetic organic compound with a unique structural composition, featuring a bromine and fluorine-substituted phenyl ring, an oxazolidinone core, and an acetamide group. Its CAS number is 856677-05-9, and it has a molecular formula of C12H12BrFN2O3 with a molecular weight of 331.14 g/mol .

Synthesis of (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazolidinone Core: The oxazolidinone ring is synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

  • Introduction of Bromine and Fluorine Substituents: The phenyl ring is functionalized with bromine and fluorine atoms using electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorine gas or a fluorinating agent like Selectfluor.

  • Attachment of the Acetamide Group: The final step involves the acylation of the oxazolidinone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Mechanism of Action

The mechanism of action of (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide involves its interaction with specific molecular targets, including enzymes, receptors, or other proteins involved in biological pathways. This interaction leads to changes in the activity or function of these targets, which can influence various physiological processes.

Biological Activity and Pharmacological Potential

This compound is of interest in medicinal chemistry due to its potential biological activities. It may exhibit antitumor properties by interacting with sigma receptors, which are implicated in cancer biology. Additionally, its oxazolidinone structure suggests potential antibacterial activity, as oxazolidinones are known to inhibit protein synthesis in bacteria.

Comparison with Similar Compounds

Compound NameStructural Difference
(5S)-N-[3-(4-Chloro-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamideChlorine instead of bromine
(5S)-N-[3-(4-Bromo-3-methylphenyl)-2-oxooxazolidin-5-ylmethyl]acetamideMethyl group instead of fluorine
(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]propionamidePropionamide instead of acetamide

These compounds share similar structures but differ in specific substituents, which can affect their chemical and biological properties.

Research Findings and Applications

Research on (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide is ongoing, with a focus on its potential applications in medicinal chemistry. Its unique combination of substituents makes it valuable for studying interactions with biological macromolecules and for developing new therapeutic agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator